molecular formula C20H17N5O3 B2898512 9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-91-5

9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2898512
CAS No.: 900010-91-5
M. Wt: 375.388
InChI Key: OAYWMBNDUVMRKG-UHFFFAOYSA-N
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Description

9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a 2-ethoxyphenyl group at position 9, a phenyl group at position 2, and a carboxamide moiety at position 4. Its molecular formula is C₂₀H₁₆FN₅O₃, with a molecular weight of 393.37 g/mol (CAS: 900010-96-0) . The compound is commercially available for research purposes, with purity ≥90% and pricing ranging from $402/mg (1 mg) to $595/mg (25 mg) .

Properties

IUPAC Name

9-(2-ethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-14-11-7-6-10-13(14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYWMBNDUVMRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitution at Position 2

  • The target compound’s 2-phenyl group contrasts with analogs bearing methyl (e.g., 2-methyl in ), bromophenyl (e.g., ), or methoxy-substituted aryl groups (e.g., ).
  • Bulky substituents like phenyl or bromophenyl may enhance target binding affinity through π-π stacking, while smaller groups (methyl) reduce steric hindrance .

Substitution at Position 9

  • The 2-ethoxyphenyl group in the target compound differs from analogs with 4-methylphenyl (), 4-methoxyphenyl (), or fused heterocycles (e.g., dioxaindan in ).
  • Ethoxy groups at the ortho position (as in the target compound) may introduce steric effects or alter electronic properties compared to para-substituted analogs .

Carboxamide at Position 6

  • The carboxamide moiety is conserved across all analogs, suggesting its critical role in hydrogen bonding or interactions with enzymatic active sites .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Solubility: The target compound (MW 393.37) is heavier than the 2-methyl analog (MW 283.29) but lighter than bromophenyl (440.2) or dioxaindan derivatives (449.4) .
  • Polarity : Methoxy and hydroxyl groups (e.g., ) increase polarity, enhancing aqueous solubility compared to ethoxy or bromine substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with purine core formation followed by substitution of aromatic groups. Key steps include:

  • Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) under inert atmospheres .
  • Oxidation/Reduction : Controlled use of agents like KMnO₄ or NaBH₄ to modify functional groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Pd-based catalysts improve cross-coupling efficiency .
    • Critical Parameters : Temperature (60–100°C), pH (neutral to mildly acidic), and reaction time (12–48 hours) significantly impact yield (reported 45–70%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., ethoxyphenyl proton shifts at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₀H₁₆FN₅O₃, MW 393.37) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between purine core and aryl groups) .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM), poorly in aqueous buffers (<1 mM). Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity .
  • Formulation : Micellar encapsulation (e.g., PEG-PLGA nanoparticles) improves bioavailability in in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :

  • Target Profiling : Use kinase/COX inhibition assays to identify primary targets (e.g., IC₅₀ values for COX-2 inhibition vs. kinase selectivity panels) .
  • Structural Analog Comparison : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) using SAR tables (see Table 1) .
  • Dose-Response Studies : Validate activity across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to rule out cell-type specificity .

Q. What experimental strategies mitigate stability issues during long-term storage or under physiological conditions?

  • Methodological Answer :

  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ethoxy group) .
  • Lyophilization : Stabilize as a lyophilized powder under argon to prevent oxidation .

Q. How can molecular modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding poses with COX-2 or kinase ATP-binding pockets (e.g., hydrogen bonding with purine N7) .
  • QM/MM Calculations : Optimize substituent electronic effects (e.g., electron-withdrawing groups improve π-π stacking with aromatic residues) .

Q. What methodologies address low synthetic yields in scale-up processes?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., column reactors for Pd-catalyzed steps) .
  • Byproduct Analysis : Use LC-MS to identify and suppress intermediates like dimerized purine cores .

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